6-(furan-2-yl)-1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the use of pyrazole derivatives, which can be synthesized by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The pyrazole scaffold can then be further functionalized to introduce the furan and pyridine moieties, followed by the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction conditions to scale up the process efficiently. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole cores, such as 3,5-substituted pyrazoles.
Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide and pyridoxine.
Furan Derivatives: Compounds with furan rings, such as furfural and furosemide.
Uniqueness
6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N6O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-4-7-26-12-14(11-22-26)10-21-20(27)15-9-16(17-6-5-8-28-17)23-19-18(15)13(2)24-25(19)3/h5-6,8-9,11-12H,4,7,10H2,1-3H3,(H,21,27) |
InChI Key |
ACQCUMFOBZQCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
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